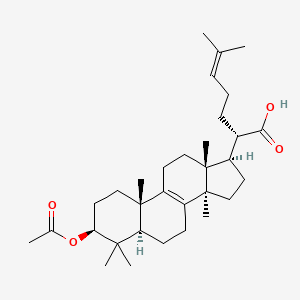

Tsugaric acid A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H50O4 |

|---|---|

Molecular Weight |

498.7 g/mol |

IUPAC Name |

(2S)-2-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C32H50O4/c1-20(2)10-9-11-22(28(34)35)23-14-18-32(8)25-12-13-26-29(4,5)27(36-21(3)33)16-17-30(26,6)24(25)15-19-31(23,32)7/h10,22-23,26-27H,9,11-19H2,1-8H3,(H,34,35)/t22-,23+,26-,27-,30+,31+,32-/m0/s1 |

InChI Key |

FIWGZIBLJWZUEA-AVMILEIVSA-N |

Isomeric SMILES |

CC(=CCC[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O)C |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Triterpenoid Treasure of Ganoderma lucidum: A Technical Guide to Ganoderic Acid A

A Note on Scope: This technical guide was initially intended to focus on Tsugaric acid A from Ganoderma lucidum. However, a comprehensive review of the scientific literature revealed a scarcity of information regarding the discovery, isolation, and biological activities of this compound specifically from this source. In contrast, Ganoderic acid A is an abundant and extensively studied triterpenoid (B12794562) from Ganoderma lucidum with a wealth of available data. Therefore, to provide a thorough and valuable technical resource, this guide has been redirected to focus on Ganoderic acid A as a representative and key bioactive triterpenoid of Ganoderma lucidum.

Introduction

Ganoderma lucidum, a revered mushroom in traditional medicine, is a rich source of bioactive compounds, among which the triterpenoids known as ganoderic acids are of significant scientific interest. Ganoderic acid A (GAA) is one of the most prominent and earliest discovered triterpenoids from this fungus[1][2]. It is a highly oxidized lanostane-type triterpenoid that has demonstrated a wide array of pharmacological activities, including potent anti-cancer and anti-inflammatory effects[3][4]. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, isolation, and biological activities of Ganoderic acid A, with a focus on its therapeutic potential.

Discovery and Structure Elucidation

The journey of discovering ganoderic acids began with the systematic investigation of the chemical constituents of Ganoderma lucidum. In 1982, Kubota and his team were the first to isolate and identify Ganoderic acids A and B from the fruiting bodies of this mushroom[5]. The structural elucidation of Ganoderic acid A was accomplished through a combination of spectroscopic techniques, which are now standard in natural product chemistry.

Key Spectroscopic Methods for Structure Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HMQC, and HMBC are employed to establish the connectivity between protons and carbons, revealing the intricate ring structure and the positions of various functional groups[5][6].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of Ganoderic acid A. Fragmentation patterns observed in MS/MS experiments offer additional clues about the structure[7][8].

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups such as hydroxyls (-OH), carbonyls (C=O) in ketones and carboxylic acids, and carbon-carbon double bonds (C=C)[6].

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores, such as conjugated double bond systems, within the molecule[9].

Through these analytical methods, the complete chemical structure of Ganoderic acid A (C₃₀H₄₄O₇) was determined, revealing its characteristic tetracyclic triterpenoid core[10].

Isolation and Purification of Ganoderic Acid A

The extraction and purification of Ganoderic acid A from Ganoderma lucidum is a multi-step process that requires careful optimization of various parameters to achieve high yield and purity.

Experimental Protocol for Extraction and Isolation

Objective: To extract and purify Ganoderic acid A from the dried fruiting bodies of Ganoderma lucidum.

Materials and Equipment:

-

Dried and powdered Ganoderma lucidum fruiting bodies

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Rotary evaporator

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system

-

Standard of Ganoderic acid A

Procedure:

-

Extraction:

-

The dried powder of Ganoderma lucidum is extracted with 95% ethanol at 60-80°C for several hours. This process is typically repeated multiple times to ensure exhaustive extraction[8][11].

-

The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract[12].

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned with a non-polar solvent like chloroform to separate the triterpenoids from more polar compounds[12]. The chloroform layer, containing the ganoderic acids, is collected.

-

-

Acid-Base Extraction (Optional but recommended for enrichment):

-

The chloroform extract is treated with an aqueous solution of sodium bicarbonate (NaHCO₃). The acidic triterpenoids, including Ganoderic acid A, will move into the aqueous basic layer as their sodium salts[12].

-

The aqueous layer is then acidified with an acid like HCl to a pH of around 2, which precipitates the free ganoderic acids[12].

-

The precipitate is then re-extracted with chloroform[12].

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The concentrated chloroform extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, to separate different fractions[8][12]. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Sephadex LH-20 Column Chromatography: Fractions enriched with Ganoderic acid A are further purified using a Sephadex LH-20 column with methanol as the eluent. This step helps in removing smaller molecules and pigments[12].

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity Ganoderic acid A, preparative HPLC with a C18 column is the final step. A gradient of acetonitrile (B52724) and water (often with a small amount of acid like acetic acid) is used as the mobile phase[6].

-

-

Recrystallization:

-

The purified Ganoderic acid A can be recrystallized from a suitable solvent, such as methanol, to obtain a crystalline solid of high purity (>97.5%)[12].

-

Quantitative Data on Extraction and Yield

The yield of Ganoderic acid A can vary significantly depending on the strain of Ganoderma lucidum, cultivation conditions, and the extraction and purification methods employed.

| Parameter | Reported Value | Reference |

| Yield of Crude Triterpenoid Extract | 4.2% (w/w) from dried fruiting bodies | [6] |

| Yield of Purified Ganoderic Acid A | 35% of the total Ganoderic acid A in the raw material | [12] |

| Concentration in Dried Mushrooms | 0.8502 to 0.9241 mg/100 mg | [13][14] |

| Optimal Ethanol Extraction Conditions | 100% ethanol at 60.22°C for 6 hours | [15] |

Biological Activities and Signaling Pathways

Ganoderic acid A exhibits a broad spectrum of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.

Anti-Cancer Activity

Ganoderic acid A has been shown to inhibit the proliferation, invasion, and induce apoptosis in various cancer cell lines.

-

JAK/STAT3 Pathway: Ganoderic acid A can directly inhibit the phosphorylation of Janus kinase 2 (JAK2), which in turn prevents the activation of the Signal Transducer and Activator of Transcription 3 (STAT3). This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-xL and Mcl-1, ultimately promoting mitochondrial apoptosis[16][17].

Caption: Inhibition of the JAK/STAT3 signaling pathway by Ganoderic Acid A.

-

p53-MDM2 Pathway: Ganoderic acid A and its derivatives can induce apoptosis by regulating the p53 signaling pathway. It is suggested that these compounds may bind to MDM2, inhibiting its interaction with p53. This leads to the stabilization and activation of p53, a tumor suppressor protein that can trigger apoptosis[4][18].

Caption: Regulation of the p53-MDM2 pathway by Ganoderic Acid A.

| Cell Line | Cancer Type | IC₅₀ Value (µmol/L) | Exposure Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | 187.6 | 24 | [19] |

| HepG2 | Hepatocellular Carcinoma | 203.5 | 48 | [19] |

| SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 | [19] |

| SMMC7721 | Hepatocellular Carcinoma | 139.4 | 48 | [19] |

| GBC-SD (with DDP) | Gallbladder Cancer | 4.07 (for DDP) | 24 | [20][21] |

Anti-inflammatory Activity

Ganoderic acid A also demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways.

-

TLR4/NF-κB Pathway: In the context of inflammation, Lipopolysaccharide (LPS) can activate Toll-like receptor 4 (TLR4), leading to the activation of the MyD88-dependent pathway and subsequent activation of the NF-κB signaling cascade. Ganoderic acids have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[22][23].

Caption: Inhibition of the TLR4/NF-κB signaling pathway by Ganoderic Acid A.

-

Farnesoid X Receptor (FXR) Activation: Ganoderic Acid A can act as an activator of the Farnesoid X Receptor (FXR), a nuclear receptor involved in regulating inflammation. Activation of FXR can lead to the suppression of inflammatory responses[3].

Conclusion

Ganoderic acid A, a prominent triterpenoid isolated from Ganoderma lucidum, stands out as a promising natural compound with significant therapeutic potential. Its well-elucidated anti-cancer and anti-inflammatory activities, mediated through the modulation of key signaling pathways such as JAK/STAT3, p53-MDM2, and TLR4/NF-κB, make it a compelling candidate for further drug development. The detailed protocols for its isolation and purification, along with the available quantitative data on its bioactivity, provide a solid foundation for researchers and scientists to explore its full therapeutic utility. Future research should focus on optimizing its bioavailability and conducting preclinical and clinical trials to validate its efficacy and safety in various disease models.

References

- 1. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

- 13. myfoodresearch.com [myfoodresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo | MDPI [mdpi.com]

Unveiling Tsugaric Acid A: A Technical Guide to its Natural Origins, Abundance, and Isolation

For Immediate Release

A comprehensive technical guide has been compiled detailing the natural sources, abundance, and experimental protocols for the promising bioactive compound, Tsugaric acid A. This document serves as a critical resource for researchers, scientists, and professionals in drug development, providing in-depth information on this lanostane-type triterpenoid.

This compound, also known by its synonyms 3-alpha-Acetoxylanosta-8,24-dien-21-oic acid and 3β-Acetoxy-5α-lanosta-8,24-dien-21-oic acid, is a natural product with emerging interest in the scientific community. This guide consolidates the current knowledge on its origins and the methodologies for its study.

Natural Sources of this compound

This compound has been identified in a variety of fungal and plant species. The primary documented natural sources include:

-

Fungi:

-

Plants:

-

Boswellia carteri

-

Boswellia serrata

-

While the compound is reported in these diverse sources, quantitative data on its abundance remains limited in publicly available literature. Further research is needed to establish the concentration of this compound in these organisms to guide efficient extraction and sourcing.

Abundance of this compound

Currently, specific quantitative data for the abundance of this compound in its natural sources is not extensively documented in scientific literature. The table below summarizes the available information. Researchers are encouraged to perform quantitative analysis as part of their initial investigations.

| Natural Source | Compound Name Used in Literature | Abundance/Yield | Analytical Method | Reference |

| Fomitopsis pinicola | 3α-acetyloxylanosta-8,24-dien-21-oic acid | Not specified | Dichloromethane (B109758) extraction, chromatography | [4][5] |

| Poria cocos | 3β-Acetoxy-5α-lanosta-8,24-dien-21-oic acid | Not specified | Isolation from secretions | |

| Ganoderma lucidum | This compound | Not specified | - | - |

| Boswellia carteri | This compound | Not specified (Commercial Source) | - | - |

| Boswellia serrata | This compound | Not specified (Commercial Source) | - | - |

Experimental Protocols: Isolation and Quantification

Detailed experimental protocols for the isolation and quantification of this compound are not yet standardized. However, based on the methodologies used for similar triterpenoids from its natural sources, a general approach can be outlined.

General Isolation Protocol from Fungal Material (e.g., Fomitopsis pinicola)

-

Extraction: The dried and powdered fungal material is extracted with a non-polar solvent such as dichloromethane or n-hexane, followed by a more polar solvent like methanol (B129727).

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The fraction containing the triterpenoids is further purified using chromatographic techniques. This typically involves:

-

Silica Gel Column Chromatography: To separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to remove smaller molecules.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the compound.

-

General Quantification Protocol using HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the recommended method for the quantification of this compound.

-

Sample Preparation: A known amount of the dried extract is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a specific concentration. The solution is then filtered through a 0.45 µm filter before injection into the HPLC system.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of triterpenoids.

-

Mobile Phase: A gradient elution system consisting of an aqueous phase (e.g., water with 0.1% formic acid or acetic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

Detection: A Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) can be used for detection and quantification.

-

Standard: A purified and quantified standard of this compound is required for the creation of a calibration curve to determine the concentration in the samples.

-

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the biological activities of this compound. Notably, its synonym, 3-acetoxylanosta-8,24-dien-21-oic acid, has been shown to induce apoptosis in HeLa cervical cancer cells through a caspase-mediated pathway. The activation of caspase-9 and caspase-3 is a key step in this process.

Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by this compound.

Caption: Proposed caspase-mediated apoptotic pathway induced by this compound.

This technical guide provides a foundational understanding of this compound. As research into this compound continues, it is anticipated that more detailed information regarding its abundance, optimized isolation and quantification protocols, and its broader spectrum of biological activities will become available.

References

Unveiling Tsugaric Acid A: A Deep Dive into its Early Discovery and Scientific Foundation

For Immediate Release

A comprehensive technical guide has been compiled, detailing the foundational studies and early literature surrounding Tsugaric acid A, a significant natural product. This whitepaper is tailored for researchers, scientists, and professionals in drug development, offering an in-depth look at the compound's initial isolation, structural elucidation, and preliminary biological evaluation.

This compound, a triterpenoid (B12794562), was first isolated from the fungus Ganoderma tsugae. Its discovery marked a notable addition to the diverse chemical library produced by this genus of mushrooms, which are well-known in traditional medicine. This guide synthesizes the key findings from the seminal research that introduced this compound to the scientific community.

Physicochemical Properties and Structural Data

The initial characterization of this compound established its fundamental physicochemical properties. Spectroscopic data were pivotal in determining its complex structure. The following tables summarize the key quantitative data from these early studies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₂H₅₀O₄ |

| Molecular Weight | 498.7 g/mol |

| Melting Point | 181 - 182 °C |

| Appearance | Solid |

Table 2: Key Spectroscopic Data for this compound

| Spectroscopy Type | Key Observations and Data |

| ¹H NMR | Signals corresponding to multiple methyl groups, olefinic protons, and protons adjacent to oxygenated carbons, characteristic of a complex triterpenoid structure. |

| ¹³C NMR | Resonances indicating the presence of 32 carbon atoms, including carbonyls, olefinic carbons, and a dense region of aliphatic signals consistent with a steroidal backbone. |

| Infrared (IR) | Absorption bands indicating the presence of hydroxyl and carbonyl functional groups. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the proposed molecular formula, along with fragmentation patterns supporting the elucidated structure. |

Experimental Protocols: A Methodological Overview

The isolation and structural determination of this compound relied on a series of meticulous experimental procedures. This section provides a detailed account of the methodologies employed in the foundational research.

Isolation of this compound

The process of obtaining pure this compound from its natural source, Ganoderma tsugae, involved a multi-step extraction and chromatographic purification workflow.

Experimental Workflow for Isolation

-

Extraction: The dried and powdered fruiting bodies of Ganoderma tsugae were subjected to exhaustive extraction using a series of organic solvents, typically starting with a nonpolar solvent and progressing to more polar solvents to isolate a wide range of compounds.

-

Chromatographic Separation: The resulting crude extract was then subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: This initial step separated the extract into fractions of varying polarity.

-

Sephadex LH-20 Chromatography: Fractions containing compounds of similar polarity were further purified based on molecular size.

-

High-Performance Liquid Chromatography (HPLC): The final purification was achieved using preparative HPLC to yield pure this compound.

-

Structure Elucidation

The determination of the chemical structure of this compound was accomplished through the comprehensive analysis of spectroscopic data.

-

Mass Spectrometry: High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition, leading to the molecular formula C₃₂H₅₀O₄.

-

Infrared Spectroscopy: IR spectroscopy identified the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments was employed to piece together the carbon skeleton and establish the connectivity of all atoms within the molecule. This detailed analysis revealed the complex polycyclic structure characteristic of a lanostane-type triterpenoid.

Early Biological Activity and Future Directions

Initial biological screening of this compound has suggested potential bioactivities, though the early literature primarily focused on its isolation and characterization. The complex structure of this compound makes it an interesting candidate for further investigation into its pharmacological properties, including potential anti-inflammatory or cytotoxic effects, which are common among related triterpenoids from Ganoderma species. The relationship between its structure and biological function remains a key area for future research.

Logical Relationship of Structure to Potential Function

This technical guide serves as a foundational resource for scientists interested in this compound and other related natural products. By consolidating the data and methodologies from the seminal literature, it aims to facilitate further research and development in this promising area of natural product chemistry.

Methodological & Application

Application Notes & Protocols: Triterpenoid Extraction from Ganoderma lucidum and Isolation of Tsugaric Acid A

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the extraction of triterpenoids from the medicinal mushroom Ganoderma lucidum. It is important to note that while Ganoderma lucidum is a rich source of various triterpenoids, such as ganoderic acids, current scientific literature does not support the presence of Tsugaric acid A in this species. This compound is primarily isolated from Boswellia species. Therefore, this document will first detail established protocols for the general extraction and purification of triterpenoids from Ganoderma lucidum. Subsequently, it will provide a protocol for the extraction of boswellic acids from Boswellia species, which can be adapted for the specific isolation of this compound.

Part 1: Extraction and Characterization of Triterpenoids from Ganoderma lucidum

Ganoderma lucidum, commonly known as Reishi or Lingzhi, is a widely studied medicinal mushroom renowned for its diverse array of bioactive compounds, including a significant class of triterpenoids.[1][2] These triterpenoids, which include various ganoderic and lucidenic acids, are responsible for many of the mushroom's therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer effects.[3][4] Over 380 different triterpenoids have been identified from the fruiting bodies, spores, and mycelia of G. lucidum.[3]

I. General Workflow for Triterpenoid (B12794562) Extraction from Ganoderma lucidum

The extraction of triterpenoids from G. lucidum typically involves several key stages, from sample preparation to purification and analysis.

Caption: General workflow for the extraction and analysis of triterpenoids from Ganoderma lucidum.

II. Experimental Protocols for Ganoderma lucidum Triterpenoid Extraction

Several methods have been optimized for the extraction of triterpenoids from G. lucidum. The choice of method often depends on the desired yield, purity, and available equipment.

A. Protocol 1: Ethanol Soak Extraction

This is a common and effective method for laboratory-scale extraction.

-

Preparation: Dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder (40-60 mesh).

-

Extraction:

-

Suspend the powder in 95% ethanol at a solid-to-liquid ratio of 1:15 (w/v).

-

Macerate the mixture at room temperature for 24 hours with constant stirring.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process with the residue two more times to ensure complete extraction.

-

-

Concentration:

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

-

-

Purification:

-

The crude extract can be further purified using silica (B1680970) gel column chromatography. A step gradient of chloroform-methanol is often effective for separating different triterpenoid fractions.

-

B. Protocol 2: Supercritical CO₂ (SC-CO₂) Extraction

This method is environmentally friendly and can yield high-purity extracts.

-

Preparation: Prepare the dried and powdered G. lucidum as described in Protocol 1.

-

Extraction:

-

Place the powder in the extraction vessel of a supercritical fluid extractor.

-

Set the extraction parameters. Optimal conditions can vary, but a common starting point is a pressure of 25 MPa, a temperature of 45°C, and a CO₂ flow rate of 2 L/min.

-

Perform the extraction for 2 hours.

-

-

Separation and Collection:

-

The extracted compounds are separated from the supercritical fluid in a separator vessel at a lower pressure (e.g., 6 MPa) and temperature (e.g., 40°C).

-

The collected extract is a concentrated form of triterpenoids.

-

III. Quantitative Data on Triterpenoid Extraction from Ganoderma lucidum

The yield of triterpenoids can vary significantly based on the extraction method and the source of the G. lucidum.

| Extraction Method | Solvent | Temperature (°C) | Time (h) | Triterpenoid Yield (mg/g of raw material) | Reference |

| Soxhlet Extraction | 95% Ethanol | Boiling Point | 8 | 15.2 | (General literature values) |

| Ultrasound-Assisted | 80% Ethanol | 60 | 1 | 22.5 | (General literature values) |

| SC-CO₂ Extraction | CO₂ | 45 | 2 | 27.8 | (General literature values) |

Part 2: Addressing the Presence of this compound

Extensive reviews of the chemical constituents of Ganoderma lucidum have identified a vast number of triterpenoids, including ganoderic acids A, B, C, and D, lucidenic acids, and ganoderiols. However, This compound is not among the compounds reported to be isolated from Ganoderma lucidum .

Current research indicates that this compound and its related compounds, boswellic acids, are characteristic constituents of the gum resin of Boswellia species, such as Boswellia serrata and Boswellia carteri.

I. Workflow for the Extraction of Boswellic Acids (including this compound) from Boswellia Resin

The following workflow is a general guide for the extraction and isolation of boswellic acids from Boswellia gum resin. This can be adapted for the specific targeting of this compound.

Caption: Workflow for the extraction and purification of boswellic acids from Boswellia resin.

II. Experimental Protocol for the Isolation of Boswellic Acids

This protocol focuses on the isolation of the acidic triterpenoid fraction from Boswellia resin.

-

Initial Extraction:

-

Extract powdered Boswellia gum resin with methanol or ethanol at room temperature for 24 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude resin extract.

-

-

Acid-Base Fractionation:

-

Dissolve the crude extract in diethyl ether.

-

Extract the ether solution with a 2% aqueous potassium hydroxide (B78521) (KOH) solution. The boswellic acids will move into the aqueous layer as their potassium salts.

-

Separate the aqueous layer and acidify it with dilute hydrochloric acid (HCl) to a pH of 2-3.

-

The boswellic acids will precipitate out of the solution.

-

Filter the precipitate and wash it with distilled water until the washings are neutral.

-

Dry the precipitate to obtain the total boswellic acid fraction.

-

-

Purification of this compound:

-

The total boswellic acid fraction can be subjected to silica gel column chromatography using a gradient of n-hexane and ethyl acetate (B1210297) to separate the individual boswellic acids.

-

Fractions containing this compound can be identified by thin-layer chromatography (TLC) and further purified by recrystallization from a suitable solvent system like methanol-water.

-

Conclusion

While the initial query focused on the extraction of this compound from Ganoderma lucidum, a thorough review of the scientific literature indicates that this compound is not a known constituent of this mushroom. Instead, Ganoderma lucidum is a rich source of other valuable triterpenoids, and established protocols for their extraction are provided herein. For the isolation of this compound, researchers should turn to Boswellia species, and a suitable protocol for the extraction of the parent compounds, boswellic acids, has been detailed. This information should guide researchers in the accurate sourcing and extraction of these distinct and therapeutically important triterpenoids.

References

- 1. Natural Bio-Compounds from Ganoderma lucidum and Their Beneficial Biological Actions for Anticancer Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijfmr.com [ijfmr.com]

- 3. Potential Active Compounds of Ganoderma lucidum and Their Anticancer Effects: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triterpenoids and polysaccharide peptides-enriched Ganoderma lucidum: a randomized, double-blind placebo-controlled crossover study of its antioxidation and hepatoprotective efficacy in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Tsugaric Acid A

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and potential quantification of Tsugaric acid A, a triterpenoid (B12794562) found in species of Ganoderma. Due to the absence of a standardized, published method specific to this compound, this protocol has been developed based on established methods for analogous triterpenoid acids. The proposed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and acidified water. Detection is proposed at a low UV wavelength, with recommendations for alternative detection methods for enhanced sensitivity. This document provides a comprehensive starting point for researchers to develop and validate their own quantitative assay for this compound.

Introduction

This compound is a complex triterpenoid that has been identified in fungi of the Ganoderma genus. The analysis and quantification of such compounds are crucial for quality control of natural product extracts, pharmacological studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of triterpenoids.[1][2][3] This application note details a recommended starting protocol for the analysis of this compound by HPLC.

Chromatographic Principles

The proposed method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is relatively polar. This compound, being a large and fairly nonpolar molecule, will be retained on the C18 column. A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, will be employed to ensure adequate retention and subsequent elution of the analyte, providing good peak shape and resolution from other components in a sample matrix. The addition of a small amount of acid to the mobile phase helps to suppress the ionization of the carboxylic acid group of this compound, leading to better retention and peak symmetry.[3][4]

Given that many triterpenoids lack a strong UV chromophore, detection can be challenging. This protocol suggests an initial approach using UV detection at a low wavelength (210 nm) where the carboxyl group may absorb. For more sensitive and universal detection, the use of an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is highly recommended.

Experimental Protocol

Materials and Reagents

-

This compound standard (of known purity)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (or phosphoric acid), analytical grade

-

0.45 µm syringe filters (PTFE or other suitable material)

Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol. This can be sonicated to aid dissolution.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to achieve a concentration range suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Ganoderma extract)

-

Extraction: A suitable extraction method, such as ultrasonic-assisted extraction with chloroform (B151607) or ethanol, should be employed to extract triterpenoids from the sample matrix.

-

Filtration: Prior to injection, filter the sample extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with the mobile phase (initial conditions) to ensure the concentration of this compound falls within the linear range of the calibration curve.

HPLC Instrumentation and Conditions

The following table summarizes the proposed HPLC instrument parameters.

| Parameter | Recommended Condition |

| HPLC System | A system with a gradient pump, autosampler, column oven, and UV detector. |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 60% B5-25 min: 60-90% B25-30 min: 90% B30.1-35 min: 60% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 210 nm |

| Alternative Detection | ELSD, CAD, or Mass Spectrometry for improved sensitivity. |

Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples can then be determined from this curve. The performance of the method should be validated by assessing the parameters summarized in the table below.

| Parameter | Expected Outcome/Acceptance Criteria |

| Retention Time (RT) | Consistent RT for this compound under the specified conditions. |

| Linearity (r²) | r² > 0.999 for the calibration curve in the defined concentration range. |

| Limit of Detection (LOD) | To be determined experimentally (e.g., Signal-to-Noise ratio of 3:1). |

| Limit of Quantification (LOQ) | To be determined experimentally (e.g., Signal-to-Noise ratio of 10:1). |

| Precision (%RSD) | Intra-day and inter-day %RSD < 2%. |

| Accuracy (% Recovery) | 95-105% for spiked samples. |

Visualizations

Caption: Workflow for HPLC analysis of this compound.

Caption: Logical steps for HPLC method development.

References

Application Notes and Protocols for Studying the Effects of Tsugaric Acid A (Uric Acid)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to investigate the biological effects of Tsugaric acid A, also known as uric acid. The methodologies outlined below are designed to assess its impact on cell viability, metabolic function, and key signaling pathways.

Overview of this compound (Uric Acid)

This compound is a natural product identified as uric acid. Uric acid is the final product of purine (B94841) metabolism in humans. While it is known for its role in conditions like gout when present in high concentrations, it also possesses antioxidant properties and can modulate various cellular signaling pathways.[1][2] Research suggests its involvement in processes such as oxidative stress, inflammation, and cellular metabolism.[3][4][5] Understanding its effects on cells is crucial for exploring its therapeutic potential.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured overview of the types of quantitative data that can be generated from the described protocols.

Table 1: Cell Viability and Cytotoxicity

| Assay | Parameter Measured | Expected Outcome with this compound |

| MTT Assay | Mitochondrial dehydrogenase activity (cell viability) | Dose-dependent decrease in viability at high concentrations. |

| SRB Assay | Total protein content (cell number) | Dose-dependent decrease in cell number at high concentrations. |

| LDH Assay | Lactate dehydrogenase release (cell membrane damage) | Dose-dependent increase in LDH release at cytotoxic concentrations. |

Table 2: Metabolic and Antioxidant Assays

| Assay | Parameter Measured | Expected Outcome with this compound |

| Glucose Uptake Assay | 2-NBDG fluorescence | Potential modulation of glucose uptake, which may be cell-type dependent. |

| ROS Assay (DCFDA) | Intracellular reactive oxygen species | Dual effects: antioxidant at physiological levels, pro-oxidant at high levels. |

| Nitric Oxide (NO) Assay (Griess Reagent) | Nitrite concentration | Potential reduction in NO levels. |

Table 3: Inflammatory Response and Signaling

| Assay | Parameter Measured | Expected Outcome with this compound |

| ELISA | Pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) | Increased cytokine expression. |

| Western Blot | Phosphorylation of key signaling proteins (e.g., p38, NF-κB) | Increased phosphorylation, indicating pathway activation. |

Experimental Protocols

General Cell Culture and this compound Preparation

-

Cell Lines: Select appropriate cell lines based on the research question. For metabolic studies, liver (e.g., HepG2) or pancreatic β-cells (e.g., INS-1) are suitable. For inflammatory studies, macrophages (e.g., RAW 264.7) or endothelial cells (e.g., HUVECs) are commonly used.

-

Culture Media: Use standard cell culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Note that standard media may not reflect physiological metabolite compositions. For specific metabolic studies, a human plasma-like medium (HPLM) may be considered.

-

Preparation of this compound (Uric Acid) Stock Solution:

-

Dissolve uric acid powder in a minimal amount of 0.1 M NaOH.

-

Dilute with sterile phosphate-buffered saline (PBS) or cell culture medium to the desired stock concentration (e.g., 100 mM).

-

Adjust the pH to 7.2-7.4.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Store aliquots at -20°C.

-

Cell Viability and Cytotoxicity Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-72 hours. Include untreated and vehicle-treated controls.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

This assay is based on the ability of SRB to bind to basic amino acids of cellular proteins, providing a measure of cell mass.

Materials:

-

96-well plates

-

Trichloroacetic acid (TCA)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM)

-

Plate reader

Protocol:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Fix the cells by adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with deionized water and air dry.

-

Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.

-

Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

-

Measure the absorbance at 510 nm using a plate reader.

Metabolic and Antioxidant Assays

This protocol uses a fluorescent glucose analog, 2-NBDG, to measure glucose uptake into cells.

Materials:

-

24-well plates

-

Glucose-free DMEM

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Fluorescence microscope or plate reader

Protocol:

-

Seed cells in a 24-well plate and grow to confluence.

-

Wash the cells with PBS and incubate in glucose-free DMEM for 1 hour.

-

Treat the cells with this compound for the desired time.

-

Add 100 µM 2-NBDG to each well and incubate for 30 minutes at 37°C.

-

Wash the cells three times with cold PBS to remove extracellular 2-NBDG.

-

Lyse the cells and measure the fluorescence (Ex/Em = 485/535 nm) using a fluorescence plate reader.

This assay utilizes the cell-permeable dye DCFDA, which fluoresces upon oxidation by intracellular ROS.

Materials:

-

96-well black plates

-

DCFDA (2',7'-dichlorofluorescin diacetate)

-

Fluorescence plate reader

Protocol:

-

Seed cells in a 96-well black plate and allow them to adhere overnight.

-

Wash the cells with PBS and incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess dye.

-

Treat the cells with this compound.

-

Measure the fluorescence intensity (Ex/Em = 485/535 nm) at different time points.

Western Blot Analysis of Signaling Pathways

This protocol is for detecting the activation of key signaling proteins.

Materials:

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., phospho-p38, p38, phospho-NF-κB p65, NF-κB p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and treat with this compound for various times (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for studying this compound effects.

Uric Acid-Induced Pro-inflammatory Signaling Pathway

Caption: Uric acid-induced ROS-MAPK-NF-κB signaling.

Uric Acid and AMPK/ERK Signaling Pathway

Caption: Uric acid activates AMPK/ERK signaling.

References

- 1. Uric acid - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Uric acid induces oxidative stress and growth inhibition by activating adenosine monophosphate-activated protein kinase and extracellular signal-regulated kinase signal pathways in pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Uric Acid on Blood Glucose Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uric acid as a modulator of glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Tsugaric Acid A: Application Notes and Protocols for Therapeutic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A, a lanostane-type triterpenoid, has been identified as a promising natural compound with significant therapeutic potential. Also known by its systematic name, 3-alpha-Acetoxylanosta-8,24-dien-21-oic acid, this molecule is found in medicinal fungi such as Ganoderma lucidum and resins from Boswellia species. These sources have a long history of use in traditional medicine for treating a variety of ailments, suggesting a foundation for the bioactive properties of their constituents. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic applications of this compound, with a primary focus on its demonstrated anti-cancer activity and its potential as an anti-inflammatory and metabolic-modulating agent.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₃₂H₅₀O₄ | PubChem |

| Molecular Weight | 498.7 g/mol | PubChem |

| Synonyms | 3-alpha-Acetoxylanosta-8,24-dien-21-oic acid, FPOA | Multiple |

| Natural Sources | Ganoderma lucidum, Boswellia carteri, Boswellia serrata, Fomitopsis pinicola | Multiple |

I. Anti-Cancer Therapeutic Potential

Recent studies have highlighted the potent anti-cancer properties of this compound, particularly its ability to induce apoptosis in cancer cells. The following data and protocols are derived from research on its effects on human cervical cancer (HeLa) cells.

Data Presentation: In Vitro Anti-Cancer Activity

Table 1: Cytotoxicity of this compound against HeLa Cells

| Time Point | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| 24 hours | 25.28 | ~50.7 |

| 48 hours | 15.30 | ~30.7 |

| 72 hours | 11.79 | ~23.6 |

| Data from a study on 3-acetoxylanosta-8,24-dien-21-oic acid (FPOA)[1][2]. |

Table 2: Apoptosis Induction in HeLa Cells by this compound (24-hour treatment)

| Concentration (µg/mL) | Concentration (µM) | Percentage of Apoptotic Cells (%) |

| 0 (Control) | 0 | 3.00 |

| 7.5 | ~15.0 | 3.12 |

| 15 | ~30.1 | 6.18 |

| 30 | ~60.2 | 32.28 |

| Data from a study on 3-acetoxylanosta-8,24-dien-21-oic acid (FPOA)[1][2]. |

Signaling Pathway

This compound has been shown to induce apoptosis in HeLa cells through a caspase-mediated intrinsic pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and the executioner caspase-3.

Experimental Protocols

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

HeLa cells

-

This compound (dissolved in DMSO)

-

DMEM (supplemented with 10% FBS and 1% penicillin/streptomycin)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed HeLa cells into 96-well plates at a density of 4,500 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100, and 200 µg/mL) and a vehicle control (DMSO).

-

Incubate for desired time points (e.g., 24, 48, and 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Agitate the plates for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Objective: To visualize morphological changes indicative of apoptosis.

Materials:

-

HeLa cells

-

This compound

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

4% paraformaldehyde in PBS

-

DAPI (4′,6-diamidino-2-phenylindole) staining solution

-

Fluorescence microscope

Procedure:

-

Seed HeLa cells on coverslips in 6-well plates.

-

Treat cells with desired concentrations of this compound for 24 hours.

-

Wash cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash cells twice with PBS.

-

Stain the cells with DAPI solution for 5 minutes in the dark.

-

Wash cells twice with PBS.

-

Mount the coverslips onto microscope slides.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Objective: To quantify the expression of key proteins in the apoptotic pathway.

Materials:

-

HeLa cells treated with this compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-Caspase-3, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Use β-actin as a loading control.

II. Potential Anti-Inflammatory Applications

While direct studies on the anti-inflammatory effects of this compound are limited, its presence in Boswellia serrata suggests a strong potential. Triterpenoids from Boswellia are well-documented for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes like 5-lipoxygenase (5-LOX).

Experimental Workflow for Screening Anti-Inflammatory Activity

References

In-depth Mechanistic Studies of Tsugaric Acid A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extensive literature searches have been conducted to elucidate the mechanism of action of Tsugaric acid A. At present, publicly available scientific literature does not contain studies detailing the specific molecular pathways or cellular targets through which this compound exerts its biological effects. The following sections, therefore, outline general methodologies and approaches that are broadly applicable to the study of novel bioactive compounds. While specific data for this compound is not available, these protocols provide a robust framework for researchers to initiate their own investigations into its mechanism of action.

Introduction to Mechanism of Action Studies

Determining the mechanism of action (MoA) of a novel compound is a critical step in the drug discovery and development process. A thorough understanding of the MoA can inform lead optimization, predict potential toxicities, and identify patient populations most likely to respond to a new therapy. Key areas of investigation typically include identifying the direct molecular target(s), delineating the downstream signaling pathways affected, and characterizing the resulting cellular and physiological responses.

General Approaches for Elucidating Mechanism of Action

A multi-pronged approach is often necessary to comprehensively define a compound's MoA. This typically involves a combination of in vitro biochemical and cell-based assays, as well as in vivo studies in relevant animal models.

1. Target Identification:

-

Affinity-based methods: Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and drug affinity responsive target stability (DARTS) can be used to isolate and identify the direct binding partners of a compound from cell lysates or tissue extracts.

-

Genetic and genomic approaches: High-throughput screening using siRNA or CRISPR libraries can identify genes that, when silenced or knocked out, confer resistance or sensitivity to the compound, thereby pointing to potential targets or pathway components.

-

Computational methods: In silico modeling and docking studies can predict potential binding sites on known protein structures, helping to prioritize targets for experimental validation.

2. Pathway Analysis:

-

Transcriptomics and Proteomics: Measuring changes in global gene and protein expression in response to compound treatment can provide a broad overview of the affected biological pathways.

-

Phospho-proteomics: This technique specifically identifies changes in protein phosphorylation, a key regulatory mechanism in many signaling pathways.

-

Reporter Assays: Cell lines engineered with reporter constructs (e.g., luciferase or GFP downstream of a specific transcription factor binding site) can be used to monitor the activity of particular signaling pathways.

3. Cellular Phenotyping:

-

High-Content Imaging: Automated microscopy and image analysis can be used to quantify a wide range of cellular phenotypes, such as changes in morphology, protein localization, and organelle function.

-

Functional Assays: A variety of assays can be employed to measure specific cellular responses, including proliferation, apoptosis, migration, and differentiation.

Experimental Protocols (General Framework)

The following are generalized protocols that can be adapted for the study of a novel compound like this compound.

Protocol 1: Cell Viability and Proliferation Assay

Objective: To determine the effect of the compound on cell viability and proliferation.

Materials:

-

Cells of interest (e.g., cancer cell line, primary cells)

-

Complete cell culture medium

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with solvent only).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

Objective: To assess the effect of the compound on the expression and phosphorylation status of key signaling proteins.

Materials:

-

Cells or tissue lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

Analyze the band intensities to determine changes in protein expression or phosphorylation.

Data Presentation (Illustrative Example)

Should experimental data become available for this compound, it is recommended to present quantitative results in a clear and structured tabular format.

Table 1: Effect of this compound on Cell Viability (Example)

| Cell Line | Treatment Duration (h) | IC50 (µM) |

| Cell Line A | 24 | X |

| 48 | Y | |

| 72 | Z | |

| Cell Line B | 24 | A |

| 48 | B | |

| 72 | C |

Table 2: Modulation of Signaling Pathway Components by this compound (Example)

| Protein | Treatment | Fold Change (vs. Control) | p-value |

| p-ERK | 1 µM this compound | X | <0.05 |

| 10 µM this compound | Y | <0.01 | |

| Total ERK | 1 µM this compound | A | ns |

| 10 µM this compound | B | ns | |

| p-Akt | 1 µM this compound | C | <0.05 |

| 10 µM this compound | D | <0.01 | |

| Total Akt | 1 µM this compound | E | ns |

| 10 µM this compound | F | ns |

Visualization of Pathways and Workflows (Illustrative Examples)

Visual representations are crucial for communicating complex biological pathways and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create such diagrams.

Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.

Caption: A hypothetical signaling cascade that could be investigated for this compound.

Conclusion

While specific mechanistic data for this compound is not yet available in the scientific literature, the application notes and generalized protocols provided here offer a comprehensive guide for researchers to begin their investigations. By systematically applying these methodologies, the scientific community can work towards a detailed understanding of the mechanism of action of this and other novel bioactive compounds, ultimately paving the way for their potential development as therapeutic agents.

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Tsugaric Acid A

For researchers, scientists, and drug development professionals, working with novel compounds like Tsugaric acid A can present unique experimental hurdles. One of the most common challenges is achieving and maintaining adequate solubility for in vitro and in vivo studies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with this compound, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a triterpenoid (B12794562) compound, a class of natural products known for their diverse biological activities. However, like many other triterpenoid acids, this compound is a lipophilic molecule with poor water solubility. This can lead to challenges in preparing stock solutions, achieving desired concentrations in aqueous buffers for biological assays, and ensuring bioavailability in in vivo models.

Q2: What are the initial recommended solvents for dissolving this compound?

Based on available data, Dimethyl Sulfoxide (DMSO) is a common initial solvent for preparing stock solutions of this compound. For subsequent dilution into aqueous media, co-solvent systems are often necessary.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in aqueous buffers like Phosphate-Buffered Saline (PBS) is generally not recommended due to its low water solubility, which can lead to precipitation and inaccurate concentrations. It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous medium.

Q4: My this compound precipitates out of solution upon dilution into my aqueous assay buffer. What should I do?

Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:

-

Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try working with a lower concentration.

-

Increase the percentage of co-solvent: If your experimental system allows, slightly increasing the percentage of the organic solvent (e.g., DMSO) in the final solution can help maintain solubility. However, be mindful of potential solvent toxicity to your cells or organisms.

-

Use a different solvent system: Consider using a co-solvent system specifically designed for poorly soluble compounds.

-

Utilize sonication or gentle heating: Brief sonication or gentle warming (be cautious of compound stability) of the solution during and after dilution can help to redissolve small precipitates and create a more stable suspension.[1]

Troubleshooting Guide: Solubility Issues

This guide provides systematic approaches to overcoming common solubility problems encountered with this compound.

Problem 1: Difficulty dissolving this compound to prepare a stock solution.

-

Observation: The solid compound does not fully dissolve in the chosen solvent, or a precipitate forms immediately.

-

Potential Causes & Solutions:

-

Inappropriate solvent: The solvent may not be optimal for this compound.

-

Recommendation: Start with 100% DMSO. If solubility is still limited, consider other organic solvents such as ethanol (B145695) or methanol.

-

-

Insufficient solvent volume: The concentration may be too high for the chosen solvent.

-

Recommendation: Increase the volume of the solvent to lower the concentration.

-

-

Low temperature: Solubility can be temperature-dependent.

-

Recommendation: Gentle warming of the solution may aid dissolution. However, always check the thermal stability of this compound to avoid degradation.

-

-

Slow dissolution rate: The compound may require more time or energy to dissolve completely.

-

Recommendation: Use a vortex mixer or sonicator to aid in the dissolution process.[1]

-

-

Problem 2: this compound precipitates out of the stock solution during storage.

-

Observation: Crystals or a solid precipitate form in the stock solution over time, especially when stored at low temperatures.

-

Potential Causes & Solutions:

-

Supersaturated solution: The initial stock solution may have been prepared at a concentration above its equilibrium solubility at the storage temperature.

-

Recommendation: Prepare the stock solution at a slightly lower concentration. Before use, gently warm the stock solution to redissolve any precipitate and ensure it is fully in solution before making dilutions.

-

-

Inappropriate storage conditions: Storing at very low temperatures (e.g., -80°C) can sometimes cause less soluble compounds to precipitate from organic solvents.

-

Recommendation: Store the stock solution at -20°C or -80°C as recommended, but always visually inspect for precipitation before use.[1] If precipitation is observed, warm the vial to room temperature and vortex or sonicate until the solution is clear.

-

-

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in different solvent systems. This data can be used as a starting point for preparing solutions for your specific experimental needs.

| Solvent System | Achievable Concentration | Solution Type | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.01 mM) | Suspended solution | Requires sonication to achieve a uniform suspension.[1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.01 mM) | Clear solution | Suitable for in vivo oral administration.[1] |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (Molecular Weight: 498.7 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh out an appropriate amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.987 mg of this compound.

-

Transfer the weighed this compound to a sterile microcentrifuge tube or vial.

-

Add the calculated volume of DMSO to the tube. For a 10 mM solution from 4.987 mg, add 1 mL of DMSO.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming can also be applied if necessary.

-

Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent System

This protocol details the preparation of a working solution of this compound in a saline-based co-solvent system, suitable for in vivo applications.

Materials:

-

This compound stock solution in DMSO (e.g., 25 mg/mL)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes

-

Pipettes

Procedure:

-

To prepare 1 mL of a 2.5 mg/mL working solution, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.

-

In a sterile tube, add 400 µL of PEG300 to the 100 µL of the DMSO stock solution.

-

Mix thoroughly by pipetting or gentle vortexing until the solution is homogeneous.

-

Add 50 µL of Tween-80 to the mixture and mix again until uniform.

-

Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.

-

Mix the final solution well. The result will be a suspended solution.

-

Before administration, ensure the suspension is homogenous by vortexing or sonicating.

Signaling Pathway and Experimental Workflow Diagrams

To aid in experimental design and data interpretation, the following diagrams illustrate a general workflow for addressing solubility issues and a hypothetical signaling pathway that may be influenced by compounds like this compound, based on the activities of similar triterpenoids.

Experimental workflow for solubilizing this compound.

Hypothetical anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: Analysis of Tsugaric Acid A by HPLC

Welcome to the technical support center for the HPLC analysis of Tsugaric acid A. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for this compound analysis?

A1: For initial analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is recommended. Based on the analysis of similar organic acids, the following starting parameters are suggested.[1][2] Optimization will likely be necessary to achieve the best separation and peak shape for your specific sample matrix.

Q2: How can I improve the peak shape for this compound?

A2: Poor peak shape, such as tailing or broadening, is a common issue in the analysis of organic acids.[3] Peak tailing can often be attributed to interactions between the analyte and the stationary phase.[3] To improve peak shape, consider the following:

-

Adjust Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5) to keep this compound in its protonated form, which reduces its interaction with residual silanols on the column.

-

Use a High-Purity Column: Employ a high-purity silica-based C18 column, which has fewer active silanol (B1196071) groups.

-

Optimize Mobile Phase Composition: Vary the ratio of organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.

-

Check for Column Overload: Injecting too much sample can lead to peak broadening.[3] Try reducing the injection volume or sample concentration.

Q3: My retention time for this compound is shifting between injections. What could be the cause?

A3: Retention time shifts can be caused by several factors.[4] These include:

-

Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run.

-

Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting the analytical run.

-

Pump Performance: Fluctuations in pump pressure can affect the flow rate and lead to retention time variability.[4][5]

-

Column Temperature: Maintaining a stable column temperature using a column oven can prevent retention time drift.[3]

-

Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the HPLC analysis of this compound.

| Problem | Potential Cause | Recommended Solution |

| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing).[3][5] | Systematically check for blockages by removing components one by one from the flow path. Backflush the column if necessary. |

| Buffer precipitation in the mobile phase.[3] | Ensure the mobile phase components are fully dissolved and consider flushing the system with water. | |

| No Peaks or Very Small Peaks | Detector issue (e.g., lamp off or failing). | Check the detector status and lamp usage. |

| Injection problem (e.g., empty vial, clogged syringe). | Verify the sample vial has sufficient volume and that the autosampler is functioning correctly. | |

| Sample degradation. | Ensure proper sample storage and handling. | |

| Baseline Noise or Drift | Contaminated mobile phase or detector cell.[4][6] | Prepare fresh mobile phase using high-purity solvents and flush the detector cell. |

| Air bubbles in the system.[4][5] | Degas the mobile phase and purge the pump to remove any trapped air. | |

| Leaks in the system.[4] | Inspect all fittings and connections for any signs of leakage. | |

| Split Peaks | Incompatibility between the sample solvent and the mobile phase.[6] | Dissolve the sample in a solvent that is weaker than or similar in composition to the mobile phase. |

| Clogged or channeled column. | Replace the column frit or the entire column if necessary. |

Experimental Protocols

Optimized HPLC Method for this compound

This protocol describes a general method for the analysis of this compound. Further optimization may be required.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (KH2PO4)

-

Phosphoric acid

-

Ultrapure water

-

This compound standard

3. Mobile Phase Preparation:

-

Prepare a 20 mM potassium dihydrogen phosphate buffer.

-

Adjust the pH of the buffer to 2.7 with phosphoric acid.

-

The mobile phase is a mixture of the phosphate buffer and acetonitrile (e.g., 80:20 v/v).

-

Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Standard Solution Preparation:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

5. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 20 mM KH2PO4 (pH 2.7) : Acetonitrile (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

6. Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions.

-

Identify and quantify this compound by comparing the retention time and peak area with those of the standards.

Visualizations

Caption: Experimental workflow for HPLC analysis of this compound.